molecular formula C12H16O B1266571 Cyclopropyl(2,5-dimethylphenyl)methanol CAS No. 78987-81-2

Cyclopropyl(2,5-dimethylphenyl)methanol

Cat. No.: B1266571
CAS No.: 78987-81-2
M. Wt: 176.25 g/mol
InChI Key: XNVLDOQNXQCBPD-UHFFFAOYSA-N
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Description

Cyclopropyl(2,5-dimethylphenyl)methanol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

Cyclopropyl(2,5-dimethylphenyl)methanol is related to the 2,5-dimethylphenacyl chromophore, which has been studied as a new photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis, where direct photolysis of various 2,5-dimethylphenacyl esters leads to the formation of carboxylic acids in high yields. Such a method does not require a photosensitizer, indicating a streamlined approach for protecting group strategies in synthetic chemistry (Klan, Zabadal, & Heger, 2000).

Hydroxylation of Hydrocarbons

In a study exploring the hydroxylation of hydrocarbons, this compound was used as a mechanistic probe in the catalytic cycle of methane monooxygenase (MMO). This enzyme system's reactions with cyclopropyl methanols offer insights into the formation of radical intermediates in hydrocarbon transformations, essential for understanding and improving catalytic processes (Liu, Johnson, Newcomb, & Lippard, 1993).

Synthesis of Dimethylphenol from Methanol

Magnesium oxide-supported chromium oxide catalysts have been used in synthesizing 2,6-dimethylphenol from methanol and KA-oil, which includes this compound as a potential intermediate. This synthesis highlights the role of cyclopropyl methanols in producing valuable chemical compounds from simpler substances like methanol (Wang & Tsai, 1998).

Ruthenium Thiolate Complexes

The compound is also related to the formation of ruthenium thiolate complexes. Treatment of certain ruthenium compounds with sodium 2,6-dimethylbenzenethiolate, which may involve this compound as an intermediate, results in mononuclear ruthenium thiolate complexes. These have potential applications in the field of organometallic chemistry and catalysis (Mashima, Mikami, & Nakamura, 1992).

Catalytic Transformation of Methanol into Hydrocarbons

In the catalytic transformation of methanol into hydrocarbons, cyclopropyl methanols like this compound are identified as key intermediates. This process has significant implications in producing high-energy fuels and valuable chemical raw materials, showcasing the compound's relevance in industrial chemistry (Doluda, Brovko, Giniatullina, & Sulman, 2017).

Properties

IUPAC Name

cyclopropyl-(2,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLDOQNXQCBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269569
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78987-81-2
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78987-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078987812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 78987-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclopropyl-2,5-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
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